molecular formula C23H24F2N2O2 B1675340 LU-32-176B

LU-32-176B

Cat. No.: B1675340
M. Wt: 398.4 g/mol
InChI Key: QOSIKKDOOCQXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of LU32-176B involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the benzoxazole ring: This involves the cyclization of an appropriate precursor to form the benzoxazole ring.

    Introduction of the butylamino group: This step involves the reaction of the benzoxazole intermediate with a butylamine derivative.

The reaction conditions for these steps include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods for LU32-176B would likely involve scaling up these synthetic routes while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

LU32-176B undergoes several types of chemical reactions, including:

    Oxidation: LU32-176B can undergo oxidation reactions, particularly at the benzoxazole ring.

    Reduction: Reduction reactions can occur at the butylamino group.

    Substitution: Substitution reactions, especially involving the fluorine atoms on the phenyl rings, are also possible.

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

LU32-176B exerts its effects by selectively inhibiting gamma-aminobutyric acid transporter 1. This inhibition increases the concentration of gamma-aminobutyric acid in the synaptic cleft, enhancing gamma-aminobutyric acidergic neurotransmission. The molecular targets of LU32-176B include neurons, astrocytes, and gamma-aminobutyric acid transporter 1 . The pathways involved in its mechanism of action are primarily related to gamma-aminobutyric acidergic signaling .

Properties

IUPAC Name

4-[4,4-bis(4-fluorophenyl)butylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N2O2/c24-17-10-6-15(7-11-17)19(16-8-12-18(25)13-9-16)3-2-14-26-20-4-1-5-21-22(20)23(28)27-29-21/h6-13,19-20,26H,1-5,14H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSIKKDOOCQXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)ONC2=O)NCCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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